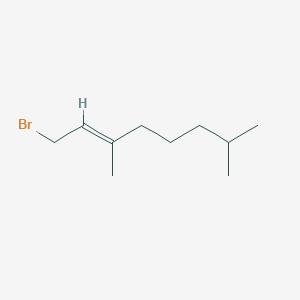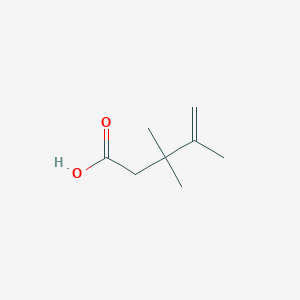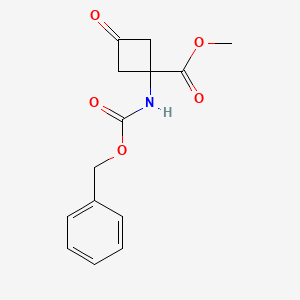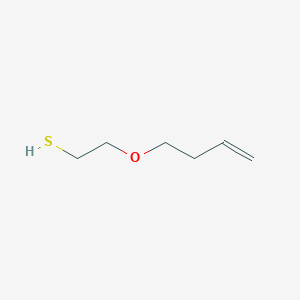
3-(Piperazin-1-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperazin-1-yl)azetidine-3-carboxamide is a heterocyclic compound that features both piperazine and azetidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)azetidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperazine with azetidine derivatives. For example, the reaction of piperazine with 3-chloro-azetidine-3-carboxamide in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve yields and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction between piperazine and azetidine derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperazin-1-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or azetidine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-(Piperazin-1-yl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Piperazin-1-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptors, including dopamine and serotonin receptors . This interaction can modulate neurotransmitter levels and influence various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and has been studied for its antimicrobial and antipsychotic activities.
3-(4-Arylpiperazin-1-yl)cinnolines: These compounds are potential antifungal agents and share structural similarities with 3-(Piperazin-1-yl)azetidine-3-carboxamide.
Uniqueness
This compound is unique due to its combination of piperazine and azetidine moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H16N4O |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
3-piperazin-1-ylazetidine-3-carboxamide |
InChI |
InChI=1S/C8H16N4O/c9-7(13)8(5-11-6-8)12-3-1-10-2-4-12/h10-11H,1-6H2,(H2,9,13) |
Clé InChI |
DCEBVWYFJISAII-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2(CNC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


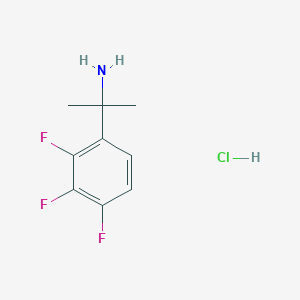
![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)

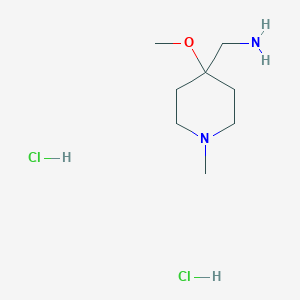
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)

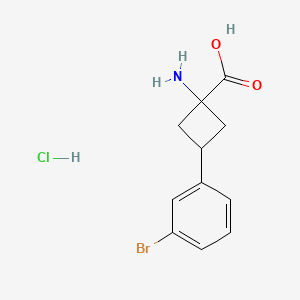
![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
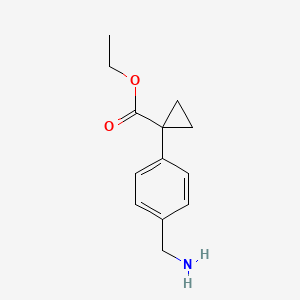
![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)
